molecular formula C26H34O11 B13422948 (2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13422948
M. Wt: 522.5 g/mol
InChI Key: VTKHRLZMWODHJA-QMYUBYRNSA-N
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Description

(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex neolignan glucoside of significant interest in phytochemical and pharmacological research. This compound features a dihydrobenzofuran core structure, a hallmark of many biologically active lignans and neolignans found in medicinal plants. Its structure comprises a glucosyl moiety attached to a neolignan unit , which includes a 4-hydroxy-3-methoxyphenyl (guaiacyl) group and a 3-hydroxypropyl side chain. Compounds of this structural class are frequently investigated for their antioxidant potential , as the phenolic groups can act as free radical scavengers. Researchers utilize this specific, high-purity chemical as a standard for the identification and quantification of lignans in complex plant extracts using techniques like HPLC-MS and NMR spectroscopy. Furthermore, it serves as a key intermediate or target molecule in studies exploring the biosynthesis of complex natural products in plants and for the semi-synthesis of novel derivatives with potentially enhanced bioactivity. Its mechanism of action is typically multifaceted and area-of-study dependent, but often involves interaction with cellular signaling pathways, modulation of enzyme activity, or exhibiting estrogenic/anti-estrogenic effects characteristic of many plant lignans. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24-,26+/m0/s1

InChI Key

VTKHRLZMWODHJA-QMYUBYRNSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

Preparation Methods

Extraction and Isolation from Natural Sources

This compound and closely related analogs are primarily found in plants such as Juniperus communis and its varieties. The natural product isolation involves:

  • Plant Material Preparation : Collection and drying of plant parts (e.g., leaves, stems).
  • Solvent Extraction : Use of polar solvents such as methanol, ethanol, or aqueous mixtures to extract the glycosylated lignan derivatives.
  • Liquid-Liquid Partitioning : Fractionation with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to enrich the target compound.
  • Chromatographic Purification : Techniques such as column chromatography (silica gel, reversed-phase C18), preparative HPLC, or Sephadex LH-20 are employed to isolate the pure compound.
  • Characterization : Structural elucidation by NMR (1H, 13C), MS, and optical rotation confirms the stereochemistry and purity.

Total Chemical Synthesis

Due to the complexity of the molecule, total synthesis is challenging but achievable through multi-step organic synthesis. The key synthetic strategies include:

  • Construction of the Dihydrobenzofuran Core : Starting from appropriately substituted phenylpropanoids or phenols, cyclization reactions (e.g., oxidative coupling, intramolecular nucleophilic substitution) form the benzofuran ring system.
  • Introduction of Hydroxypropyl Side Chain : Functionalization at the 5-position of the benzofuran ring is achieved by alkylation or hydroxyalkylation reactions.
  • Glycosylation Step : The attachment of the glucopyranosyl moiety occurs via glycosyl donors (e.g., trichloroacetimidate, thioglycosides) under Lewis acid catalysis or enzymatic conditions to form the β-glycosidic linkage at the 2-position of the oxane ring.
  • Stereochemical Control : Use of chiral catalysts, protecting groups, and selective reaction conditions ensures the correct stereochemistry at multiple chiral centers (2R,3R,4S,5S,6R).
  • Deprotection and Purification : Removal of protecting groups (e.g., silyl ethers, benzyl groups) under mild conditions yields the final compound, which is purified by chromatography.

Semi-Synthetic Approaches

  • Starting from naturally isolated aglycones or simpler lignan precursors, chemical glycosylation or side-chain modifications can be performed to obtain the target compound.
  • Enzymatic glycosylation using glycosyltransferases offers regio- and stereoselective formation of the glycosidic bond under mild conditions.

Comparative Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges Typical Yields
Natural Extraction Solvent extraction, chromatography Access to natural stereochemistry Low yield, complex mixtures 0.01–0.1% from plant
Total Chemical Synthesis Multi-step synthesis, glycosylation Pure compound, scalable Complex, time-consuming, costly Variable, 10–30% per step
Semi-Synthesis Modification of natural precursors Higher yield than extraction Requires precursor availability Moderate (20–50%)
Enzymatic Glycosylation Use of glycosyltransferases High regio- and stereoselectivity Enzyme availability and cost High (up to 80%)

Research Findings and Optimization

  • Stereochemical Integrity : Maintaining the correct stereochemistry at five or more chiral centers is critical for biological activity and requires careful selection of catalysts and protecting groups.
  • Glycosylation Efficiency : Studies show that using trichloroacetimidate glycosyl donors under TMSOTf catalysis yields high β-selectivity in forming the glycosidic bond.
  • Protecting Group Strategies : Use of orthogonal protecting groups such as TBDMS (tert-butyldimethylsilyl) and benzyl ethers allows selective deprotection without compromising sensitive functionalities.
  • Green Chemistry Considerations : Recent methods explore enzymatic glycosylation and microwave-assisted synthesis to reduce reaction times and solvent use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The benzofuran moiety can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in the presence of suitable nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield aldehydes or ketones, while reduction of the benzofuran moiety would yield dihydrobenzofuran derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

Biology

Due to its structural complexity and functional groups, this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme, or it could modulate receptor activity by binding to receptor sites on cell membranes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP
Target Compound Not Provided ~1100 (estimated) 8–10 15–20 1.5–2.5
Compound C₆₀H₆₂O₂₄ 1167.10 16 24 2.30
Sucrose () C₁₂H₂₂O₁₁ 342.30 8 11 -3.70

Table 2: Bioactivity Profiles

Compound CYP Inhibition Estrogen Receptor Binding Oral Bioavailability Acute Oral Toxicity (LD₅₀)
Target Compound Moderate Not Studied Low >2000 mg/kg (estimated)
Compound High 0.82 Probability Low No Data
Fluorophenyl-Thiophene (16) High Not Studied Moderate >500 mg/kg

Biological Activity

The compound (2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC21H40O11
Molecular Weight468.54 g/mol
LogP-12.3
Heavy Atoms Count78
Rotatable Bonds Count24
Polar Surface Area (Å)569
Hydrogen Bond Acceptors33
Hydrogen Bond Donors21

Structural Characteristics

The compound features multiple hydroxyl groups and a methoxyphenyl moiety, contributing to its potential interactions with biological targets.

Pharmacological Properties

  • Antioxidant Activity : Several studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. These properties are attributed to the presence of phenolic and methoxy groups that can scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness may stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological effects of the compound are primarily mediated through:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups allows for hydrogen bonding with enzyme active sites, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of structurally similar compounds derived from natural sources. Results demonstrated that these compounds significantly reduced oxidative stress markers in vitro and in vivo models .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Study 3: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during weighing or dissolution .
  • Storage : Store in sealed, labeled containers at 2–8°C in a dry, ventilated area to prevent degradation .
  • Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid water flushing. Decontaminate surfaces with ethanol .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify stereochemistry and functional groups. Compare peaks to reference data from similar benzofuran-glycoside derivatives .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (280 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: 1167.10 g/mol) and fragments .

Q. What are the key physicochemical properties influencing its solubility and formulation?

  • Methodological Answer :
  • Polarity : High polar surface area (398 Ų) suggests poor lipid solubility; use polar solvents like DMSO or water-ethanol mixtures for dissolution .
  • Hydrogen Bonding : 16 hydrogen bond donors and 24 acceptors necessitate pH optimization (e.g., buffered solutions at pH 6–8) to enhance stability .
  • LogP Values : Experimental XlogP (2.30) and AlogP (0.75) indicate moderate lipophilicity, guiding membrane permeability studies .

Advanced Research Questions

Q. How should researchers design experiments to investigate its multi-target bioactivity?

  • Methodological Answer :
  • In Vitro Screening : Prioritize assays aligned with its predicted targets, such as CYP3A4 inhibition (IC50_{50} determination) and PPARγ binding (fluorescence polarization assays) .
  • Multi-Omics Integration : Pair activity data with transcriptomic profiling (RNA-seq) in relevant cell lines (e.g., hepatic HepG2) to map signaling pathways .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic vs. toxic thresholds, using MTT assays for cytotoxicity .

Q. What methodologies are suitable for resolving contradictions in its reported toxicity profiles?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate Ames test (mutagenicity) with micronucleus assays to confirm genotoxicity. Discrepancies may arise from metabolic activation differences .
  • Species-Specific Models : Compare hepatotoxicity in primary human hepatocytes vs. rodent models to address interspecies variability .
  • Mechanistic Studies : Use CRISPR-edited cell lines (e.g., KO for hERG channels) to isolate specific toxicity pathways .

Q. What strategies optimize its stability under varying experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent hydrolysis of the glycosidic bonds .
  • In Situ Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations to mitigate oxidative degradation .

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